molecular formula C7H13NO B110227 N-Tert-butylacrylamide CAS No. 107-58-4

N-Tert-butylacrylamide

Cat. No. B110227
CAS RN: 107-58-4
M. Wt: 127.18 g/mol
InChI Key: XFHJDMUEHUHAJW-UHFFFAOYSA-N
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Patent
US04868310

Procedure details

To a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g) and acetic acid (50 ml), cooled in an ice-bath, was added dropwise concentrated sulfuric acid (10.1 g, 97%) at a temperature below 40° C. The mixture was held at 40° C. for 1 hour and then poured into 200 g of ice water with constant stirring. The precipitate was filtered, washed with water and dried to afford N-tert-butylacrylamide (10.3 g, 82.4%); m.p. 124°-6° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[C:5](O)([CH3:8])([CH3:7])[CH3:6].S(=O)(=O)(O)[OH:11]>C(O)(=O)C>[C:5]([NH:4][C:1](=[O:11])[CH:2]=[CH2:3])([CH3:8])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
200 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 82.4%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.